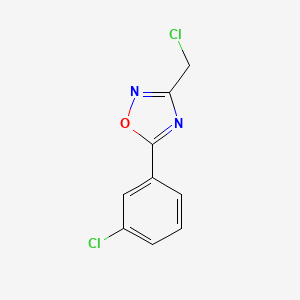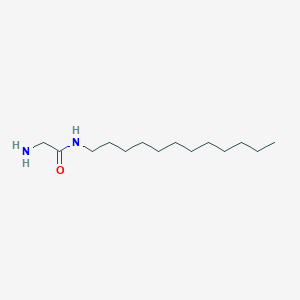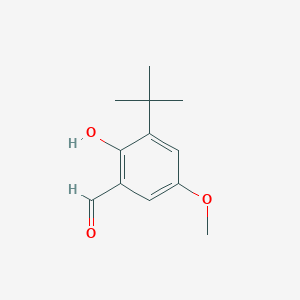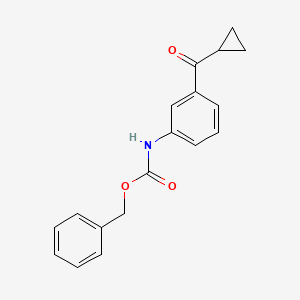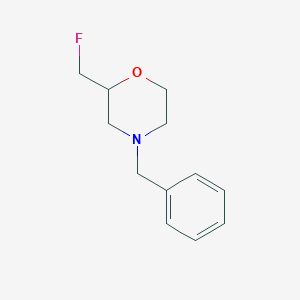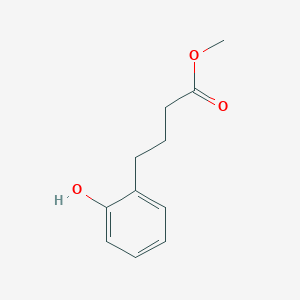
Methyl 4-(2-hydroxyphenyl)butanoate
Vue d'ensemble
Description
Methyl 4-(2-hydroxyphenyl)butanoate, also known as methyl salicylate, is a naturally occurring organic compound found in many plants, including wintergreen and birch. It is a colorless, viscous liquid with a characteristic odor of wintergreen and a bitter taste. It is used as a flavoring agent and in the production of fragrances and medicines. Methyl salicylate has a variety of applications in the scientific research community, including as a reagent for the synthesis of organic compounds, as a model substrate for enzyme studies, and as an analytical tool.
Applications De Recherche Scientifique
Lipid Peroxidation and Biochemistry : Methyl 4-(2-hydroxyphenyl)butanoate is studied in the context of lipid peroxidation products like 4-Hydroxy-2-nonenal (HNE). These studies focus on the chemical properties and analysis of such compounds, which are significant in understanding cellular oxidative stress and inflammation, particularly in atherosclerotic lesions (Spickett, 2013).
Synthetic Chemistry : Research has been conducted on the synthesis of related compounds, such as methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid. These compounds are key intermediates in the synthesis of biologically active substances, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Biological and Ecological Studies : In an ecological context, Methyl 4-(2-hydroxyphenyl)butanoate is identified in studies like the one exploring the fragrance accumulation in the rectal glands of male melon flies from the orchid Dendrobium superbum (Nishida, Iwahashi, & Tan, 1993).
Physical Chemistry and Molecular Dynamics : Studies on isomeric alcohols related to Methyl 4-(2-hydroxyphenyl)butanoate, such as 1-phenyl-2-butanol, reveal insights into the molecular dynamics and properties under different physical conditions, which is essential for understanding their behavior in various applications (Kołodziej et al., 2020).
Agricultural and Pest Control : In agriculture, derivatives of Methyl 4-(2-hydroxyphenyl)butanoate, like raspberry ketone, are used in pest management. Their role in fruit fly control programs and their effects on non-target species, including native invertebrates, have been studied (Vargas, Shelly, Leblanc, & Piñero, 2010).
Medicinal Chemistry and Drug Synthesis : Research on the synthesis of compounds like torrubiellone C, which involves methyl 2-(hydroxymethyl)butanoate, a related compound, contributes to the field of medicinal chemistry and drug development (Jessen, Schumacher, Schmid, Pfaltz, & Gademann, 2011).
Biochemistry and Biotransformation : Studies on the biotransformation of carbonyl compounds to chiral hydroxy acid derivatives, like methyl (R)-3-hydroxy butanoate, offer insights into enzymatic reduction processes, which are crucial in biotechnological applications (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).
Propriétés
IUPAC Name |
methyl 4-(2-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMPJJUSWJCWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477181 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-hydroxyphenyl)butanoate | |
CAS RN |
93108-07-7 | |
| Record name | Benzenebutanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
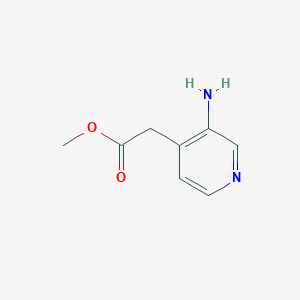
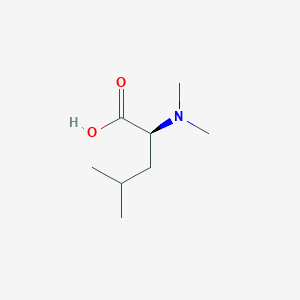
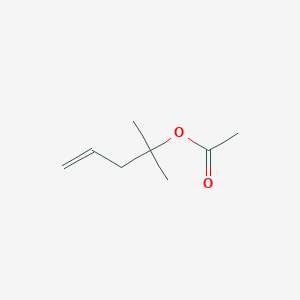
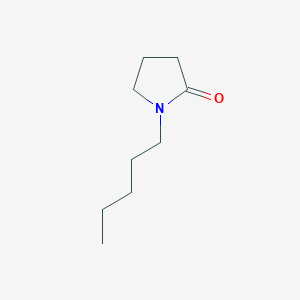


![1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate](/img/structure/B1611448.png)
